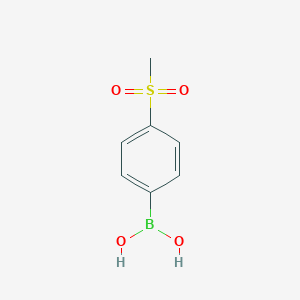

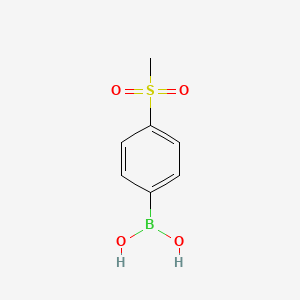

4-(Methylsulfonyl)phenylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUKDQTYMWUSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370254 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-88-1 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methanesulfonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyl)phenylboronic acid (CAS: 149104-88-1) for Researchers and Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical properties, key applications, and experimental protocols, with a focus on its role in drug discovery and materials science.

Chemical Properties and Safety Information

This compound is a white to light yellow crystalline powder. Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 149104-88-1 | [1][2] |

| Molecular Formula | C₇H₉BO₄S | [1] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Melting Point | 289-293 °C | [2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥95.0% to ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in Methanol | [4] |

| SMILES String | CS(=O)(=O)c1ccc(cc1)B(O)O | [2][5] |

| InChI Key | VDUKDQTYMWUSAC-UHFFFAOYSA-N | [2][5] |

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be stored in a dry, well-ventilated place, away from acids and strong bases.[4][6]

Core Applications in Research and Development

This compound is a valuable building block in several scientific domains due to the presence of both a boronic acid moiety and a methylsulfonyl group. The boronic acid functionality makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][7] The electron-withdrawing nature of the methylsulfonyl group can influence the electronic properties and biological activity of the resulting molecules.[8]

Drug Discovery and Medicinal Chemistry

This compound is extensively used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its application is particularly prominent in the development of:

-

GPR119 Agonists: These are investigated as potential therapeutics for type 2 diabetes. This compound is a key reagent in the synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, which have shown potent GPR119 agonistic activity.[5][9]

-

Histamine H3 Receptor Antagonists: Biaryl sulfone derivatives synthesized using this boronic acid have been identified as antagonists of the histamine H3 receptor.[2]

-

Other Therapeutic Areas: It is also employed in the synthesis of potential anti-malarial agents, novel kinase inhibitors with antitumor effects, and inhibitors of the Hepatitis C virus.[2][4][5]

Materials Science

The unique properties of this compound make it a valuable component in the synthesis of advanced materials. It is used to create novel polymers and nanomaterials with enhanced properties such as improved conductivity and mechanical strength.[1][10] The incorporation of the sulfone group can be precisely controlled, allowing for the tailoring of material characteristics for specific applications in electronics and other fields.[10][11]

Bioconjugation and Sensor Technology

Phenylboronic acids are known to form reversible covalent bonds with diols, a property that is exploited in bioconjugation and sensor technology.[1] This allows for the labeling of biomolecules and the development of sensors for saccharides and other biological molecules.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of GPR119 Agonist Precursor via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a 2-chloropyridine derivative to form a 2-(4-(methylsulfonyl)phenyl)pyridine, a core scaffold for GPR119 agonists.

Materials:

-

This compound

-

A suitable 2-chloropyridine derivative (e.g., 2-chloro-5-iodopyridine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add this compound (1.2 equivalents), the 2-chloropyridine derivative (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add Palladium(II) acetate (0.05 equivalents) and the phosphine ligand (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-(4-(methylsulfonyl)phenyl)pyridine derivative.

Experimental Workflow:

References

- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 2. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

Technical Guide: Physical Properties of 4-(Methylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Methylsulfonyl)phenylboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in synthesis and various applications. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visualization of its application in a key chemical reaction.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure incorporates a phenyl ring substituted with both a boronic acid group and a methylsulfonyl group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values, such as boiling point, density, and pKa, are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₄S | [1][2] |

| Molecular Weight | 200.02 g/mol | [1] |

| CAS Number | 149104-88-1 | [1] |

| Melting Point | 275-277 °C, 289-293 °C | [1] |

| Boiling Point (Predicted) | 445.5 ± 51.0 °C | [1] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.22 ± 0.10 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Methanol | [1] |

Experimental Protocols for Property Determination

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is typically determined using the capillary method.[3][4][5]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled glass capillary tube, which is sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or an electronic temperature sensor.[3][4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.[6]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.[3][5]

Solubility Determination

A qualitative assessment of solubility in a given solvent is a fundamental physical property.[7][8]

-

Procedure: A small, measured amount of the solute (e.g., 25 mg of this compound) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL of methanol).[7]

-

Mixing: The mixture is agitated vigorously to promote dissolution.

-

Observation: The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve at all. This process can be repeated with various solvents to create a solubility profile.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a compound like an arylboronic acid can be determined experimentally via potentiometric titration.[9][10]

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the boronic acid.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Key Applications and Logical Relationships

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of complex organic molecules, including many pharmaceuticals. The diagram below illustrates the logical workflow of a generic Suzuki-Miyaura coupling reaction involving this compound.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

This guide provides essential physical property data and contextual information for this compound, intended to support its effective use in research and development. The provided methodologies represent standard practices for the characterization of such organic compounds.

References

- 1. This compound | 149104-88-1 [m.chemicalbook.com]

- 2. PubChemLite - 4-(methanesulfonyl)phenylboronic acid (C7H9BO4S) [pubchemlite.lcsb.uni.lu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 4-(Methylsulfonyl)phenylboronic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and synthesis of 4-(Methylsulfonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Its utility, particularly in the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions, makes a thorough understanding of its properties and preparation essential for researchers in drug development and related fields.

Chemical Structure and Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a methylsulfonyl group (-SO₂CH₃).

Chemical Structure:

Key Identifiers and Properties:

| Property | Value |

| CAS Number | 149104-88-1 |

| Molecular Formula | C₇H₉BO₄S |

| Molecular Weight | 200.02 g/mol |

| Appearance | White to off-white powder or crystalline solid[1] |

| Melting Point | 289-293 °C |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound involves the lithiation of a halogenated precursor followed by borylation and subsequent hydrolysis. The common starting material for this synthesis is 4-bromophenyl methyl sulfone.

Synthesis Pathway Overview

The synthesis can be conceptually divided into three main steps:

-

Lithiation: Formation of an organolithium intermediate via lithium-halogen exchange.

-

Borylation: Reaction of the organolithium species with a borate ester.

-

Hydrolysis: Conversion of the resulting boronic acid ester to the final boronic acid.

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

-

4-Bromophenyl methyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice-salt bath or dry ice/acetone bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for extraction and recrystallization

Procedure:

Step 1: Lithiation

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

-

4-Bromophenyl methyl sulfone (1.0 eq) is added to the flask, which is then evacuated and backfilled with inert gas three times.

-

Anhydrous THF is added via cannula or syringe to dissolve the starting material.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) in hexanes is added dropwise via syringe or dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Step 2: Borylation

-

Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).

Step 3: Hydrolysis and Work-up

-

The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the solution is acidic (pH ~1-2).

-

The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product is purified by recrystallization. A minimal amount of a hot solvent or solvent system (e.g., a mixture of ethyl acetate and hexanes, or water) is added to dissolve the solid.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The resulting white to off-white crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its precursor, 4-bromophenyl methyl sulfone.

| Parameter | 4-Bromophenyl methyl sulfone Synthesis | This compound Synthesis |

| Starting Material(s) | 4-Bromoanisole, Sodium periodate, Ru/C catalyst | 4-Bromophenyl methyl sulfone, n-Butyllithium, Triisopropyl borate |

| Solvent(s) | Water, Dichloromethane | Anhydrous Tetrahydrofuran |

| Reaction Temperature | Room Temperature | -78 °C to Room Temperature |

| Reaction Time | 2 hours[1] | ~1 hour (lithiation), overnight (borylation) |

| Typical Yield | ~100%[1] | 70-85% (literature ranges for similar procedures) |

| Purity | High (as per source) | ≥95% after recrystallization |

| Purification Method | Filtration and extraction[1] | Recrystallization[2][3] |

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily utilized in:

-

Suzuki-Miyaura Cross-Coupling Reactions: It serves as a coupling partner to form carbon-carbon bonds with various organic halides, enabling the synthesis of complex biaryl structures.[1][4] This is particularly valuable in the development of pharmaceuticals.

-

Medicinal Chemistry: The methylsulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of drug candidates. This moiety is present in various biologically active molecules.

-

Synthesis of Kinase Inhibitors: It is used in the preparation of novel kinase inhibitor scaffolds with potential antitumor effects.

Logical Relationships in Synthesis

The successful synthesis of this compound is contingent on a series of critical experimental conditions and their logical interdependencies.

References

The Unseen Force: An In-depth Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Group in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The methylsulfonyl group (–SO₂CH₃), a potent electron-withdrawing moiety, profoundly influences the chemical and physical properties of boronic acids. Its incorporation into the boronic acid scaffold significantly enhances Lewis acidity, modulates reactivity in crucial cross-coupling reactions, and offers strategic advantages in the design of targeted therapeutics. This technical guide delves into the core principles of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to provide a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

The strong electron-withdrawing nature of the methylsulfonyl group, quantified by its positive Hammett sigma constants, leads to a notable decrease in the pKa of arylboronic acids. This heightened acidity enhances the formation of the boronate anion, a key intermediate in many reactions, and can influence binding affinities in biological systems. In the context of the Suzuki-Miyaura cross-coupling reaction, this electronic perturbation affects the transmetalation step, a critical phase in the catalytic cycle. Furthermore, the unique properties imparted by the methylsulfonyl group are leveraged in drug discovery, notably in the synthesis of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.

Data Presentation: Quantitative Insights into Electron-Withdrawing Effects

The electron-withdrawing power of the methylsulfonyl group is quantitatively captured by its Hammett sigma (σ) constants and its impact on the acidity (pKa) of the boronic acid.

| Parameter | Value | Description | Citation |

| Hammett Constant (σ_meta) | +0.65 | Quantifies the electron-withdrawing effect of the methylsulfonyl group from the meta position on a benzene ring. | |

| Hammett Constant (σ_para) | +0.72 | Quantifies the electron-withdrawing effect of the methylsulfonyl group from the para position on a benzene ring in the context of benzoic acid ionization. | [1] |

| Predicted pKa of 4-(Methylsulfonyl)phenylboronic Acid | 7.22 | The predicted acid dissociation constant, indicating a significant increase in acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). A lower pKa value signifies a stronger Lewis acid. | [2] |

The Suzuki-Miyaura Cross-Coupling Reaction: The Role of Electronic Effects

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the substituents on the arylboronic acid partner plays a crucial role in the reaction kinetics, particularly in the transmetalation step of the catalytic cycle.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of sulfonyl-substituted phenylboronic acids.[3]

Materials:

-

4-Bromophenyl methyl sulfone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-bromophenyl methyl sulfone (1.0 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M aqueous HCl, while stirring vigorously. The mixture is stirred for 1 hour at room temperature.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound as a white solid.

Determination of pKa by Spectrophotometric Titration

This method is a common and reliable way to determine the pKa of boronic acids.[4]

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6.0 to 8.5)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a water/acetonitrile mixture to ensure solubility).

-

Sample Preparation: A series of solutions are prepared by diluting a known volume of the stock solution into different buffer solutions of known pH. A constant ionic strength should be maintained across all samples.

-

UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. The absorbance at a wavelength where the boronic acid and its conjugate boronate form have different extinction coefficients is monitored.

-

Data Analysis: The pKa is determined by plotting the absorbance at the chosen wavelength against the pH of the buffer solutions. The data is then fitted to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the pKa.

Mandatory Visualizations

Experimental Workflow: Synthesis of a GPR119 Agonist Precursor

The following diagram illustrates the key steps in the synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, which are precursors to GPR119 agonists, utilizing a Suzuki-Miyaura cross-coupling reaction.[5]

Signaling Pathway: GPR119 Activation

This diagram illustrates the signaling cascade initiated by the activation of G protein-coupled receptor 119 (GPR119) by an agonist.[6]

Conclusion

The methylsulfonyl group is a powerful tool in the arsenal of medicinal and synthetic chemists. Its strong electron-withdrawing nature significantly impacts the properties of boronic acids, enhancing their Lewis acidity and influencing their reactivity in key synthetic transformations like the Suzuki-Miyaura cross-coupling. As demonstrated by its application in the synthesis of GPR119 agonists, the strategic incorporation of the methylsulfonyl group can lead to the development of potent and effective therapeutic agents. A thorough understanding of the quantitative effects and synthetic methodologies associated with methylsulfonyl-substituted boronic acids, as outlined in this guide, is essential for leveraging their full potential in future research and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability of 4-(Methylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-(methylsulfonyl)phenylboronic acid, a critical reagent in synthetic and medicinal chemistry. Understanding the stability profile of this compound is paramount for its effective storage, handling, and application in research and development, particularly in Suzuki-Miyaura cross-coupling reactions and the synthesis of pharmaceutical intermediates.[1] This document outlines the compound's physicochemical properties, key degradation pathways, and standardized protocols for its stability assessment.

Physicochemical Properties

This compound is an off-white to light yellow crystalline solid.[2][3] Its fundamental properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | References |

| CAS Number | 149104-88-1 | [2][4] |

| Molecular Formula | C₇H₉BO₄S | [2][3][4] |

| Molecular Weight | 200.02 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder/crystal | [2][3] |

| Melting Point | 275 - 293 °C | [2][3][5] |

| Solubility | Soluble in Methanol | [2][3] |

| Predicted pKa | 7.22 ± 0.10 | [2][5] |

Core Stability, Storage, and Handling

In its solid state, this compound is generally stable when stored under appropriate conditions.[6][7] However, like many arylboronic acids, its stability in solution is more nuanced and highly dependent on environmental factors. A significant characteristic of this and other boronic acids is the tendency to exist in equilibrium with its cyclic anhydride, the corresponding boroxine.[8] Commercial batches often contain varying amounts of this anhydride.[3][5]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale & References |

| Temperature | Room temperature; some sources recommend refrigeration or <15°C. | To minimize thermal degradation.[2][3][9] |

| Atmosphere | Sealed in a dry environment. Storage under inert gas is recommended. | Boronic acids can dehydrate to form boroxines; minimizing moisture is critical.[2][4] |

| Light | Keep in a dark place. | To prevent potential photolytic degradation, a known pathway for some arylboronic acids.[2][10] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | These materials can promote rapid degradation through oxidation or protodeboronation.[6][9] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), sulfur oxides, and boron oxides. | [4][9] |

Key Degradation Pathways

While specific kinetic data for this compound is not extensively published, its degradation profile can be understood through the well-documented pathways common to the arylboronic acid class of compounds.

Protodeboronation is a major degradation pathway where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[11][12] This reaction is often detrimental to processes like Suzuki-Miyaura coupling, as it consumes the active reagent.[13] The reaction can be promoted by acidic or basic conditions, and in some cases, by UV irradiation.[10]

Caption: General pathway for protodeboronation of an arylboronic acid.

Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenols.[13] This process involves the cleavage of the carbon-boron bond and is a significant consideration when handling the compound in the presence of oxidizing agents, such as hydrogen peroxide.[14]

Caption: General pathway for the oxidative degradation of an arylboronic acid.

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[8] This is a reversible equilibrium, and the boroxine rapidly hydrolyzes back to the monomeric boronic acid in the presence of water.[8]

Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[15][16] These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways.

Caption: A typical workflow for conducting forced degradation studies.

The following protocols are generalized methodologies for performing forced degradation studies. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[17]

a) Acid Hydrolysis

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Stress Condition: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

-

Incubation: Heat the solution in a water bath at 60°C.

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Quenching: Immediately neutralize the sample with an equivalent amount of NaOH before analysis.

-

Analysis: Analyze by HPLC.

b) Base Hydrolysis

-

Preparation: Use the same stock solution as prepared for acid hydrolysis.

-

Stress Condition: Transfer an aliquot into a vial and add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

-

Incubation: Heat the solution in a water bath at 60°C.

-

Sampling: Withdraw samples at appropriate time intervals.

-

Quenching: Immediately neutralize the sample with an equivalent amount of HCl before analysis.

-

Analysis: Analyze by HPLC.

c) Oxidative Degradation

-

Preparation: Use the same stock solution.

-

Stress Condition: Transfer an aliquot into a vial and add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂)

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw samples at appropriate time intervals.

-

Quenching: No quenching is typically required, but dilution with the mobile phase is necessary before injection.

-

Analysis: Analyze by HPLC.

d) Thermal Degradation

-

Solution State: Place a vial containing the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

-

Solid State: Place a small amount of the solid compound in an open dish within a temperature-controlled oven at a temperature below its melting point (e.g., 105°C).

-

Sampling: For the solution, withdraw samples at time intervals. For the solid, dissolve a weighed amount of the stressed powder at each time point.

-

Analysis: Analyze by HPLC.

e) Photolytic Degradation

-

Preparation: Expose both the solid powder and the stock solution to a calibrated light source.

-

Stress Condition: Place samples in a photostability chamber providing controlled UV and visible light exposure as per ICH Q1B guidelines.[15] A control sample should be wrapped in aluminum foil to exclude light.

-

Sampling: Collect samples after a defined exposure period.

-

Analysis: Analyze by HPLC and compare against the dark control.

A robust, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.

Table 3: Example HPLC-UV Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-programmed gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV/PDA at a suitable wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

For characterization of unknown degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are indispensable for obtaining molecular weight and fragmentation data.

Conclusion

This compound is a stable solid when stored under dry, dark, and inert conditions. The primary stability concerns arise in solution, where it is susceptible to protodeboronation , oxidative degradation , and dehydration to its boroxine anhydride. The rate and extent of these degradation pathways are highly dependent on pH, temperature, light, and the presence of oxidizing agents. For professionals in drug development and chemical synthesis, it is crucial to employ stability-indicating analytical methods and conduct forced degradation studies to understand the impurity profile of reaction mixtures and formulated products. Proper handling and storage are essential to ensure the integrity and reactivity of this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 149104-88-1 [m.chemicalbook.com]

- 3. This compound | 149104-88-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 149104-88-1 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. biomedres.us [biomedres.us]

- 17. researchgate.net [researchgate.net]

4-(Methylsulfonyl)phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylboronic acid has emerged as a crucial building block in contemporary organic synthesis, prized for its role in the construction of complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of the methylsulfonyl group imparts unique electronic properties and potential for hydrogen bonding, making this reagent particularly valuable in medicinal chemistry for the synthesis of bioactive compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) agonists. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways.

Properties of this compound

This compound is a white to light yellow crystalline powder that is stable under normal laboratory conditions. The presence of the electron-withdrawing methylsulfonyl group influences the reactivity of the boronic acid moiety, making it an effective coupling partner in a variety of synthetic transformations.

| Property | Value | Reference |

| CAS Number | 149104-88-1 | |

| Molecular Formula | C₇H₉BO₄S | |

| Molecular Weight | 200.02 g/mol | |

| Melting Point | 289-293 °C | [1] |

| Appearance | White to light yellow crystalline powder | |

| Purity | ≥95.0% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the oxidation of 4-bromothioanisole to 4-bromophenyl methyl sulfone, followed by conversion of the aryl bromide to the corresponding boronic acid.

Synthesis of 4-Bromophenyl Methyl Sulfone

A reliable method for the synthesis of 4-bromophenyl methyl sulfone involves the oxidation of 4-bromothioanisole.

Experimental Protocol:

To a solution of 4-bromothioanisole (1.0 eq) in a suitable solvent such as dichloromethane, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 4-bromophenyl methyl sulfone in high yield.

Synthesis of this compound

The conversion of 4-bromophenyl methyl sulfone to the boronic acid can be accomplished via a Grignard reaction followed by quenching with a trialkyl borate.

Experimental Protocol:

A solution of 4-bromophenyl methyl sulfone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of magnesium turnings (1.2 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine or by gentle heating. After the formation of the Grignard reagent is complete, the mixture is cooled to -78 °C and a solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous HCl (1 M). The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system to yield this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad substrate scope.[2]

General Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of 4'-Methoxy-4-methylsulfonylbiphenyl

This protocol describes the synthesis of 4'-methoxy-4-methylsulfonylbiphenyl via a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Experimental Protocol:

To a round-bottom flask are added this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is then added. The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting materials are consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4'-methoxy-4-methylsulfonylbiphenyl.

Quantitative Data for a Representative Suzuki-Miyaura Coupling

The following table summarizes the expected data for the synthesis of 4'-methoxy-4-methylsulfonylbiphenyl.

| Parameter | Value | Reference |

| Yield | Typically >80% | General Suzuki Coupling Yields |

| Melting Point | 155-158 °C (estimated) | Based on similar biphenyls |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.98 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 3.87 (s, 3H), 3.08 (s, 3H) | Estimated based on similar compounds |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.2, 144.9, 138.8, 132.3, 128.5, 127.8, 127.3, 114.5, 55.4, 44.6 | Estimated based on similar compounds |

| MS (ESI) | m/z 263.07 [M+H]⁺ | Calculated |

Application in Medicinal Chemistry: GPR119 Agonists

This compound is a key intermediate in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists.[3] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[4]

GPR119 Signaling Pathway

Activation of GPR119, primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells, leads to the stimulation of a Gs protein-coupled signaling cascade. This results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels promote glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

Caption: Simplified GPR119 signaling pathway.

Biological Activity of GPR119 Agonists Synthesized from this compound

A study by Zhou et al. described the synthesis and biological evaluation of a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. The in vitro agonistic activity of these compounds was assessed by measuring their ability to stimulate cAMP production in a cell-based assay.

| Compound | EC₅₀ (nM) | Reference |

| Compound 19 | 75 | |

| Compound 20 | 25 |

These compounds demonstrated potent agonistic activity and were found to effectively lower blood glucose levels in animal models of type 2 diabetes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient synthesis of a wide array of biaryl compounds. The unique electronic properties conferred by the methylsulfonyl group make it an attractive component in the design of novel therapeutic agents, as exemplified by its successful incorporation into potent GPR119 agonists for the treatment of metabolic disorders. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important synthetic tool in both academic and industrial research settings.

References

Applications of Sulfonyl-Containing Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols and active site serine residues, have positioned it as a valuable pharmacophore in drug discovery. The incorporation of a sulfonyl group into boronic acid-containing molecules further enhances their therapeutic potential by modulating their acidity, improving metabolic stability, and providing additional vectors for targeted interactions. This technical guide provides an in-depth overview of the core applications of sulfonyl-containing boronic acids, with a focus on their use as enzyme inhibitors, in affinity chromatography, and as chemical probes.

Enzyme Inhibition

Sulfonyl-containing boronic acids have emerged as potent inhibitors of several classes of enzymes, playing crucial roles in various disease pathologies. Their mechanism of action often involves the formation of a stable, yet reversible, tetrahedral intermediate with a key catalytic residue in the enzyme's active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1] Sulfonyl-containing boronic acids have been investigated as CA inhibitors, with the boronic acid moiety acting as a zinc-binding group.

Quantitative Data on Carbonic Anhydrase Inhibition

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference(s) |

| Sulfonyl Hydrazone-Containing Phenylboronic Acids | hCA I, II, IX, XII | Low micromolar to nanomolar range | [2] |

| Boron-containing Sulfonamides | hCA I, II, IX, XII | Nanomolar to micromolar range | [3] |

| Aromatic/Heteroaromatic Sulfonamides with Boronic Acid Moieties | hCA I, II, IX, XII | Submicromolar to micromolar range | [4] |

β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, represents a significant global health threat.[1][5] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Boronic acid transition state inhibitors (BATSIs), including those with sulfonyl groups, are a promising class of β-lactamase inhibitors that act as transition-state analogs, forming a covalent adduct with the catalytic serine residue in the active site.[6][7]

Quantitative Data on β-Lactamase Inhibition

| Compound Class | Target Enzyme(s) | IC₅₀ / Kᵢ Values | Reference(s) |

| Sulfonamide Boronic Acids | Class A and C β-lactamases | ≤600 nM (IC₅₀) | [8] |

| Triazole-containing Boronic Acids | KPC-2, AmpC | 140 nM - 730 nM (Kᵢ) | [9] |

| α-Amido-β-triazolylethaneboronic acids | KPC-2, CTX-M-96 | 2 - 135 nM (IC₅₀) | [10] |

Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression and apoptosis.[11][12] Inhibition of the proteasome has proven to be an effective strategy in cancer therapy. Boronic acid-containing compounds, most notably the dipeptidyl boronic acid bortezomib, are potent proteasome inhibitors. The boron atom forms a stable complex with the catalytic threonine residue in the proteasome's active site.[1] While less common, the incorporation of sulfonyl groups can be explored to modulate the properties of these inhibitors.

Quantitative Data on Proteasome Inhibition

| Compound Class | Target | IC₅₀ / Kᵢ Values | Reference(s) |

| Dipeptidyl Boronic Acids | 20S Proteasome | 10 - 100 nM (Kᵢ) | [13] |

| Aromatic Sulfonyl Naphthalene-based Boronates | 20S Proteasome (Chymotrypsin-like activity) | 6.905 - 6.942 µM (IC₅₀) | [14] |

Boronate Affinity Chromatography

Boronate affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol moieties, such as glycoproteins, saccharides, and catecholamines.[13] The principle lies in the reversible formation of cyclic boronate esters between the boronic acid ligand immobilized on a solid support and the cis-diol of the target molecule. Introducing electron-withdrawing sulfonyl groups onto the phenylboronic acid ligand lowers its pKa, enabling efficient binding at or near physiological pH.[15][16]

Experimental Protocols

Synthesis of Sulfonyl Hydrazone-Containing Phenylboronic Acids

This protocol describes a general method for the synthesis of sulfonyl hydrazone derivatives of phenylboronic acids.

Materials:

-

Appropriate phenylboronic acid

-

Hydrazine hydrate

-

Appropriate sulfonyl chloride

-

Ethanol

-

p-Toluenesulfonic acid (PTSA) (optional, as catalyst)

Procedure:

-

Synthesis of Sulfonyl Hydrazide: Dissolve the desired sulfonyl chloride in a suitable solvent (e.g., ethanol). Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically exothermic. Continue stirring for 1-2 hours. The resulting sulfonyl hydrazide precipitate can be collected by filtration, washed with cold solvent, and dried.[17][18]

-

Synthesis of Sulfonyl Hydrazone: Dissolve the synthesized sulfonyl hydrazide and the corresponding phenylboronic acid aldehyde or ketone derivative in ethanol. The reaction can be carried out at room temperature or under reflux.[19] For less reactive substrates, a catalytic amount of an acid catalyst like p-toluenesulfonic acid (PTSA) can be added to accelerate the reaction.[18]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification using column chromatography or recrystallization.[18][19]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol outlines the determination of inhibition constants (Kᵢ) for sulfonyl-containing boronic acids against carbonic anhydrase isoforms using a stopped-flow spectrophotometric method. This method measures the enzyme-catalyzed hydration of CO₂.[2]

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase (hCA) isoforms

-

CO₂-saturated water

-

Buffer (e.g., HEPES or Tris)

-

pH indicator (e.g., phenol red)

-

Inhibitor stock solution (in DMSO or water)

-

Sodium sulfate (to maintain ionic strength)

Procedure:

-

Solution Preparation: Prepare a buffer solution containing the pH indicator and sodium sulfate. Prepare a fresh CO₂-saturated aqueous solution by bubbling CO₂ gas through water.

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoform in the assay buffer. Prepare serial dilutions of the sulfonyl-containing boronic acid inhibitor.

-

Kinetic Measurement:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe with the enzyme solution (pre-incubated with the inhibitor for a defined period) and the other syringe with the CO₂-saturated solution.

-

Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time. The hydration of CO₂ produces protons, leading to a pH change and a corresponding change in the indicator's absorbance.

-

Record the initial rates of the reaction at various substrate (CO₂) and inhibitor concentrations.

-

-

Data Analysis: Determine the initial velocities from the kinetic traces. Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models) using non-linear regression analysis.[2][20]

Proteasome Activity Assay (Fluorometric)

This protocol describes a common method for measuring the chymotrypsin-like activity of the proteasome and its inhibition by sulfonyl-containing boronic acids using a fluorogenic substrate.[21]

Materials:

-

Fluorometric microplate reader

-

Purified 20S or 26S proteasome or cell lysate

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Inhibitor stock solution (in DMSO)

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare the assay buffer and a stock solution of the fluorogenic substrate in DMSO. Prepare serial dilutions of the sulfonyl-containing boronic acid inhibitor.

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer.

-

Add the desired concentration of the inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with a known proteasome inhibitor as a reference.

-

Add the proteasome enzyme or cell lysate to each well and incubate for a specified time at 37°C to allow for inhibitor binding.

-

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time plot). Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Boronate Affinity Chromatography

This protocol provides a general workflow for the separation of a glycoprotein from a complex mixture using a sulfonyl-phenylboronic acid-modified silica column.[15][22]

Materials:

-

HPLC system

-

Sulfonyl-phenylboronic acid affinity column

-

Binding buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.5)

-

Elution buffer (e.g., 0.1 M acetate buffer, pH 4.0-5.0, or a buffer containing sorbitol)

-

Sample containing the target glycoprotein

Procedure:

-

Column Equilibration: Equilibrate the boronate affinity column with the binding buffer until a stable baseline is achieved.

-

Sample Loading: Dissolve the sample in the binding buffer and inject it onto the column.

-

Washing: Wash the column with the binding buffer to remove unbound and non-specifically bound components. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound glycoprotein by switching to the elution buffer. The acidic pH or the presence of a competing diol (sorbitol) will disrupt the boronate ester linkage.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of the target glycoprotein using methods such as SDS-PAGE or mass spectrometry.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by sulfonyl-containing boronic acids.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Caption: HIF-1α mediated induction of CAIX under hypoxia.

Caption: Mechanism of β-lactamase and its inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental applications of sulfonyl-containing boronic acids.

Caption: Boronate Affinity Chromatography Workflow.

Caption: General Enzyme Inhibition Assay Workflow.

Conclusion

Sulfonyl-containing boronic acids represent a versatile and powerful class of molecules with significant applications in drug discovery and chemical biology. Their ability to act as potent and often selective enzyme inhibitors, coupled with their utility in affinity-based separation techniques, underscores their importance for researchers and scientists. The continued exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents and research tools. This guide provides a foundational understanding of the core applications, supported by quantitative data and detailed protocols, to aid in the advancement of research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. frontiersin.org [frontiersin.org]

- 8. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scholarly.org [scholarly.org]

- 18. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. abcam.com [abcam.com]

- 22. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(Methylsulfonyl)phenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenylboronic acid has emerged as a cornerstone building block in medicinal chemistry, prized for its versatility in constructing complex molecular architectures with significant therapeutic potential. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds. The incorporation of the methylsulfonylphenyl moiety is of particular interest as the sulfone group can act as a key pharmacophore, enhancing a molecule's pharmacological profile through improved metabolic stability, solubility, and target engagement. This technical guide delves into the multifaceted role of this compound, providing detailed insights into its application in the synthesis of bioactive compounds, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

This compound is instrumental in the synthesis of a diverse array of therapeutic agents. Its ability to introduce the methylsulfonylphenyl group facilitates the development of molecules targeting a range of diseases, from metabolic disorders to cancer.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonists of this receptor stimulate insulin secretion and promote the release of incretin hormones. The synthesis of potent GPR119 agonists often utilizes this compound to introduce the key phenylsulfone scaffold.

Quantitative Data: GPR119 Agonist Activity

| Compound | Target | EC50 (nM) | Reference |

| 19 | GPR119 | 75 | [1] |

| 20 | GPR119 | 25 | [1] |

Experimental Protocol: Synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives (Representative)

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a suitable pyridine derivative, based on established methodologies.

Materials:

-

This compound (1.2 equiv)

-

2-Bromopyridine derivative (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Isopropanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine the 2-bromopyridine derivative (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a 1:1 mixture of isopropanol and deionized water (10 mL total).

-

To this suspension, add palladium(II) acetate (0.02 mmol).

-

The reaction mixture is then heated to 80°C and stirred vigorously for 4-6 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-(4-(methylsulfonyl)phenyl)pyridine derivative.

Signaling Pathway: GPR119 Agonist Action

TAK1 Inhibitors for Oncology

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in inflammatory and cancer pathways. Inhibitors of TAK1 are being actively investigated as potential anti-cancer therapeutics. The versatile nature of this compound allows for its incorporation into various heterocyclic scaffolds, such as imidazo[1,2-b]pyridazines, to generate potent TAK1 inhibitors.

Quantitative Data: TAK1 Inhibitor Activity (Representative)

| Compound | Target | IC50 (nM) | Reference |

| 26 | TAK1 | 55 | [2] |

Experimental Protocol: Synthesis of Imidazo[1,2-b]pyridazine-based TAK1 Inhibitors (Representative)

This protocol outlines a representative Suzuki-Miyaura coupling for the synthesis of a 3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazine derivative.

Materials:

-

3-Bromo-6-substituted-imidazo[1,2-b]pyridazine (1.0 equiv)

-

This compound (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃, 4.5 mol%)

-

Potassium fluoride (KF, 3.0 equiv)

-

1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk tube, add the 3-bromo-6-substituted-imidazo[1,2-b]pyridazine (0.5 mmol), this compound (0.75 mmol), and potassium fluoride (1.5 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.0075 mmol) and P(t-Bu)₃ (0.0225 mmol) in 1,4-dioxane (1 mL).

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

The Schlenk tube is sealed, evacuated, and backfilled with argon.

-

The reaction mixture is heated to 110°C and stirred for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.

Experimental Workflow in Drug Discovery

The journey from a synthetic building block like this compound to a potential drug candidate involves a multi-step, iterative process. The following diagram illustrates a typical workflow in medicinal chemistry.

Conclusion

This compound is an indispensable reagent in the modern medicinal chemist's toolbox. Its utility in the Suzuki-Miyaura coupling and other synthetic transformations enables the efficient construction of novel, biologically active molecules. The methylsulfonylphenyl moiety it imparts can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The examples of GPR119 agonists and TAK1 inhibitors highlighted in this guide underscore the broad applicability of this versatile building block in the ongoing quest for new and improved therapeutics. As drug discovery continues to evolve, the strategic use of well-designed building blocks like this compound will remain critical to the successful development of the next generation of medicines.

References

- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-(Methylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl structures. 4-(Methylsulfonyl)phenylboronic acid is a valuable building block in medicinal chemistry, as the methylsulfonyl group can act as a bioisostere for other functional groups and enhance pharmacokinetic properties. However, as an electron-deficient boronic acid, its coupling can present challenges, often requiring carefully optimized reaction conditions to achieve high yields.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with data on expected yields and a discussion of the key reaction parameters.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: General Conditions for Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of substituted aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 8 | 80-90 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 75-85 |

| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 70-80 |

Signaling Pathways and Applications in Drug Development

The biaryl motif synthesized through this Suzuki-Miyaura coupling is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The methylsulfonyl group is often incorporated to improve metabolic stability, solubility, and to act as a hydrogen bond acceptor, thereby influencing the binding affinity of the molecule to its biological target.

For instance, molecules containing the 4-(methylsulfonyl)biphenyl moiety are found in inhibitors of various kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The synthesis of a library of analogues with variations in the other aryl ring allows for the exploration of the structure-activity relationship (SAR) and optimization of lead compounds.

Caption: Logical workflow from synthesis to drug candidate development.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.- Increase the reaction temperature in increments of 10 °C. |

| Formation of homocoupled byproducts | - Presence of oxygen- Suboptimal catalyst/ligand ratio | - Improve degassing procedure.- Optimize the palladium to ligand ratio (e.g., 1:2). |

| Protodeborylation of the boronic acid | - Prolonged reaction time at high temperature- Presence of excess water | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and a carefully controlled amount of water. |

Conclusion